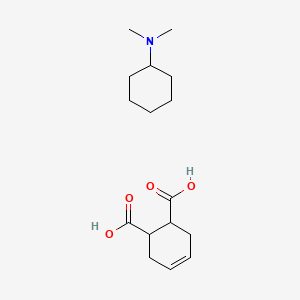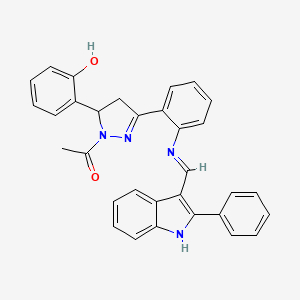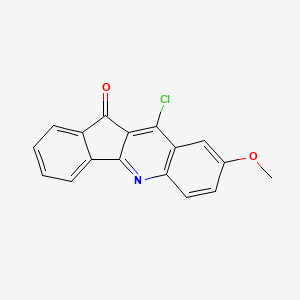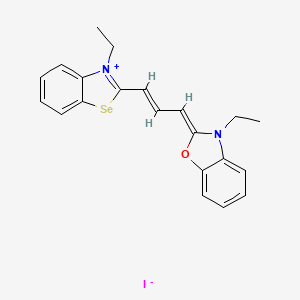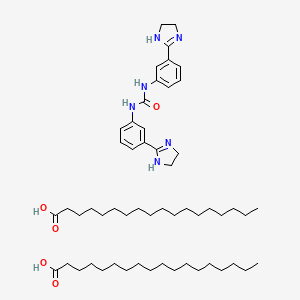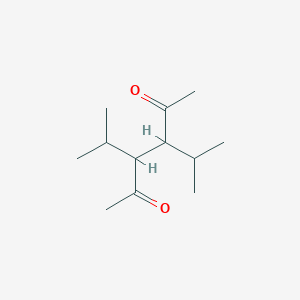
Pteroyl-L-(+)-aspartic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pteroylaspartic acid, DL- is a synthetic compound that acts as an antagonist to pteroylglutamic acid (folic acid). It is known for its ability to interfere with folate metabolism, which is crucial for the synthesis of nucleotides and the growth of cells
Preparation Methods
The synthesis of pteroylaspartic acid, DL- involves the reaction of pteroic acid with aspartic acid under specific conditions. The reaction typically requires a catalyst and is carried out in an aqueous medium. The industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Pteroylaspartic acid, DL- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Pteroylaspartic acid, DL- has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies involving folate metabolism.
Biology: It is used to study the effects of folate antagonists on cell growth and metabolism.
Mechanism of Action
Pteroylaspartic acid, DL- exerts its effects by interfering with folate metabolism. It acts as an antagonist to pteroylglutamic acid (folic acid) and inhibits the normal growth of cells by preventing the synthesis of nucleotides. This inhibition occurs through the disruption of the folate pathway, which is essential for DNA synthesis and cell division .
Comparison with Similar Compounds
Pteroylaspartic acid, DL- is similar to other folate antagonists such as:
Pteroylglutamic acid (folic acid): Unlike pteroylaspartic acid, folic acid promotes cell growth and division.
Pteroyldiglutamic acid (diopterin): Another folate antagonist with similar properties.
4-Aminopteroyl glutamic acid (aminopterin): A potent folate antagonist used in chemotherapy.
Pteroylaspartic acid, DL- is unique in its specific structure and its ability to effectively displace pteroylglutamic acid in biological systems .
Properties
CAS No. |
64536-00-1 |
|---|---|
Molecular Formula |
C18H17N7O6 |
Molecular Weight |
427.4 g/mol |
IUPAC Name |
2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]butanedioic acid |
InChI |
InChI=1S/C18H17N7O6/c19-18-24-14-13(16(29)25-18)22-10(7-21-14)6-20-9-3-1-8(2-4-9)15(28)23-11(17(30)31)5-12(26)27/h1-4,7,11,20H,5-6H2,(H,23,28)(H,26,27)(H,30,31)(H3,19,21,24,25,29) |
InChI Key |
VKLXENVTLKYHFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



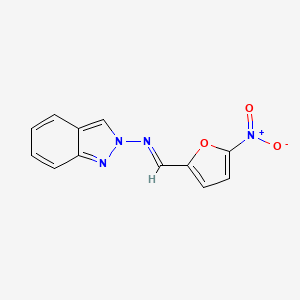
![N,N-diethylethanamine;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid](/img/structure/B12706325.png)

